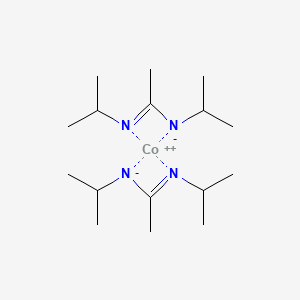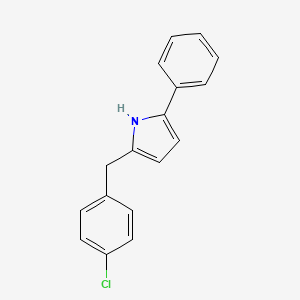
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine (2,6-DPPMP) is a synthetic small molecule compound that has been studied for its potential applications in scientific research. It has been studied for its ability to bind to and modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. In recent years, the use of 2,6-DPPMP in lab experiments has become increasingly popular due to its ability to bind to a wide range of proteins and its low toxicity.
Mecanismo De Acción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to bind to a wide range of proteins, including those involved in the regulation of cell growth and proliferation. It binds to these proteins through a process known as allosteric modulation, which involves the binding of the compound to a specific site on the protein and the subsequent alteration of the protein's conformation and activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-tumorigenic effects in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to bind to a wide range of proteins and modulate their activity. However, it is important to note that this compound has not been tested in vivo and its effects on humans are not yet known.
Direcciones Futuras
There are several potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine in scientific research. One potential direction is the use of this compound to study the effects of various drugs on the activity of proteins involved in the regulation of cell growth and proliferation. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-tumorigenic agent. Finally, further research could be conducted to investigate the effects of this compound on humans in vivo.
Métodos De Síntesis
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile and 2,6-diphenylpyrimidine. This reaction is then followed by the addition of propyl bromide, which is then reduced with sodium borohydride to form the desired compound. The entire synthesis process is typically carried out in an inert atmosphere and can be completed in a few hours.
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used to study the structure and function of various proteins, such as those involved in the regulation of cell growth and proliferation. Additionally, it has been used to study the effects of various drugs on the activity of these proteins.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIIAAQENYABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)




![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)


